molecular formula C13H16FNO B13403625 6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]

6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]

Cat. No.: B13403625
M. Wt: 221.27 g/mol
InChI Key: OSNUPEAGLFFYQN-UHFFFAOYSA-N
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Description

6-Fluorospiro[3,4-dihydroisochromene-1,4’-piperidine] is a chemical compound with the molecular formula C13H14FNO It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorospiro[3,4-dihydroisochromene-1,4’-piperidine] typically involves the use of spirocyclic intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[3,4-dihydroisochromene-1,4’-piperidine] can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-Fluorospiro[3,4-dihydroisochromene-1,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluorospiro[3,4-dihydroisochromene-1,4’-piperidine] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in inflammation and pain signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorospiro[3,4-dihydroisochromene-1,4’-piperidine] is unique due to its specific spirocyclic structure and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of new molecules with potentially useful properties.

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]

InChI

InChI=1S/C13H16FNO/c14-11-1-2-12-10(9-11)3-8-16-13(12)4-6-15-7-5-13/h1-2,9,15H,3-8H2

InChI Key

OSNUPEAGLFFYQN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(C=C3)F

Origin of Product

United States

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